molecular formula C13H13NO3 B1396556 4-Ethoxy-6-methylquinoline-2-carboxylic acid CAS No. 1351771-17-9

4-Ethoxy-6-methylquinoline-2-carboxylic acid

Cat. No. B1396556
M. Wt: 231.25 g/mol
InChI Key: ULQQHROLBFQJAI-UHFFFAOYSA-N
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Description

“4-Ethoxy-6-methylquinoline-2-carboxylic acid” is a chemical compound with the CAS Number: 1351771-17-9 . It has a molecular weight of 231.25 and its IUPAC name is 4-ethoxy-6-methylquinoline-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for “4-Ethoxy-6-methylquinoline-2-carboxylic acid” is 1S/C13H13NO3/c1-3-17-12-7-11 (13 (15)16)14-10-5-4-8 (2)6-9 (10)12/h4-7H,3H2,1-2H3, (H,15,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of “4-Ethoxy-6-methylquinoline-2-carboxylic acid” is not specified in the search results .

Scientific Research Applications

Synthesis and Structural Studies

4-Ethoxy-6-methylquinoline-2-carboxylic acid and its derivatives have been extensively studied for their chemical properties and potential applications. A notable study focused on the synthesis of various quinoline derivatives from commercially available 2-aminobenzoic acids. This research outlined a two-step synthesis process for these compounds, which are crucial in scientific investigations related to organic chemistry and medicinal chemistry (Jentsch et al., 2018).

Antioxidant Properties

Research on ethoxyquin, a compound closely related to 4-Ethoxy-6-methylquinoline-2-carboxylic acid, revealed its significant antioxidant properties. Ethoxyquin is widely used in animal feeds to protect against lipid peroxidation. Studies have been conducted to understand the characteristics of ethoxyquin, its metabolism, oxidation products, and potential new antioxidants based on its structure (Blaszczyk et al., 2013).

Cytotoxicity and Genotoxicity Evaluation

The cytotoxic and genotoxic effects of ethoxyquin and its salts have been thoroughly evaluated. These compounds, due to their antioxidant nature, are also assessed for their potential protective effects against oxidative damage. Such studies are crucial for evaluating the safety and biological impacts of these compounds in various applications (Blaszczyk & Skolimowski, 2006).

Crystallography and Molecular Interactions

Detailed crystallographic studies have been conducted to understand the interactions of 2-methylquinoline, a compound similar to 4-Ethoxy-6-methylquinoline-2-carboxylic acid, with various carboxylic acids. These studies shed light on the hydrogen bonding and supramolecular interactions in these complexes, which are significant for understanding the chemical behavior and potential applications of these compounds (Jin et al., 2012).

Anticancer Activities

Quinoline derivatives, similar to 4-Ethoxy-6-methylquinoline-2-carboxylic acid, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies are crucial for drug discovery and understanding the potential therapeutic applications of these compounds (Zhao et al., 2005).

Safety And Hazards

The safety information available indicates that “4-Ethoxy-6-methylquinoline-2-carboxylic acid” has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

4-ethoxy-6-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-12-7-11(13(15)16)14-10-5-4-8(2)6-9(10)12/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQQHROLBFQJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-6-methylquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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